
alpha-(Dimethylaminomethyl)benzyl alcohol
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Overview
Description
Chemical Structure: α-(Dimethylaminomethyl)benzyl alcohol (CAS: 66634-53-5) is a benzyl alcohol derivative substituted with a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the α-position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.2 g/mol . Synonyms include Halostachine and N-Methylphenylethanolamine.
Preparation Methods
The synthesis of 9H-Purin-6-amine 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the purine core. One common method involves the reaction of 6-chloropurine with 3,4-dichlorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product .
In industrial settings, the production of 9H-Purin-6-amine 3,4-dichlorobenzoate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
9H-Purin-6-amine 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzoate group can be replaced by other nucleophiles.
Scientific Research Applications
9H-Purin-6-amine 3,4-dichlorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anticancer effect . The molecular pathways affected by the compound include those related to cell proliferation, apoptosis, and DNA repair .
Comparison with Similar Compounds
Properties :
- Applications : Primarily used in pharmaceutical synthesis as a chiral intermediate or adrenergic agent precursor .
Comparison with Structurally Similar Compounds
2.1. α-Methylbenzyl Alcohol (DL-Phenylmethylcarbinol)
- Structure : Benzyl alcohol with a methyl group at the α-position (C₈H₁₀O).
- Properties :
- Used as a solvent or fragrance component .
2.2. (±)-Synephrine (4-Hydroxy-α-(methylaminomethyl)benzyl Alcohol)
- Structure: Features a 4-hydroxyphenyl group and methylaminomethyl substitution (C₉H₁₃NO₂).
- Properties: Molecular Weight: 167.21 g/mol . Applications: Vasoconstrictor and stimulant; the hydroxyl group increases polarity and bioavailability compared to α-(dimethylaminomethyl)benzyl alcohol .
- Contrast : The hydroxyl group enhances interaction with adrenergic receptors but reduces lipid solubility .
2.3. Ephedrine Derivatives
- Structure: Benzyl alcohol with a β-hydroxy-α-methylaminopropyl chain (e.g., Ephedrine: C₁₀H₁₅NO).
- Properties: Chirality: Ephedrine exists as diastereomers (e.g., pseudoephedrine), affecting pharmacological activity . Applications: Bronchodilator and stimulant; the extended alkyl chain improves CNS penetration compared to α-(dimethylaminomethyl)benzyl alcohol .
- Key Difference : Longer alkyl chain and additional hydroxyl group confer distinct metabolic pathways and receptor affinities .
2.4. α-((Methylamino)methyl)benzyl Alcohol (CAS 68579-60-2)
- Structure: Similar to the target compound but with a methylamino (-CH₂NHCH₃) group instead of dimethylamino.
- Properties: Basicity: Reduced compared to dimethylamino derivative due to fewer alkyl groups. Reactivity: Higher susceptibility to oxidation at the secondary amine .
Physicochemical and Toxicological Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LD₅₀ (Oral, Rat) | Key Functional Groups |
---|---|---|---|---|---|
α-(Dimethylaminomethyl)benzyl alcohol | C₉H₁₃NO | 151.2 | N/A | N/A | -CH₂N(CH₃)₂, -C₆H₅CH₂OH |
α-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | 204 | 500 mg/kg | -CH(CH₃)OH, -C₆H₅ |
(±)-Synephrine | C₉H₁₃NO₂ | 167.21 | N/A | N/A | -CH₂NHCH₃, -C₆H₄OH |
Ephedrine | C₁₀H₁₅NO | 165.23 | 255 | 400 mg/kg | -CH(OH)CH(NHCH₃)CH₃, -C₆H₅ |
Biological Activity
Alpha-(Dimethylaminomethyl)benzyl alcohol, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be categorized as an aromatic alcohol with a dimethylamino group. Its structure is pivotal in determining its biological activity, influencing interactions with biological targets.
-
Antimicrobial Activity :
- This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell lysis and death.
-
Antioxidant Properties :
- The compound has been shown to possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in various cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress.
-
Cytotoxic Effects :
- Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for anticancer therapy.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Antioxidant Activity
In a cellular model, this compound demonstrated a reduction in reactive oxygen species (ROS) levels by 45% when tested at concentrations of 50 µM. This suggests a protective effect against oxidative damage.
Study 3: Cytotoxicity in Cancer Cells
A recent investigation published in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer (MCF-7) cells, with an IC50 value of 25 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC = 32 µg/mL for S. aureus | Journal of Antimicrobial Chemotherapy |
Antioxidant | 45% reduction in ROS at 50 µM | Oxidative Medicine and Cellular Longevity |
Cytotoxicity | IC50 = 25 µM in MCF-7 cells | Cancer Letters |
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. It is generally considered non-toxic at therapeutic doses; however, further long-term studies are necessary to evaluate chronic exposure effects.
Properties
CAS No. |
66634-53-5 |
---|---|
Molecular Formula |
C12H9Cl2N5O2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
3,4-dichlorobenzoic acid;7H-purin-6-amine |
InChI |
InChI=1S/C7H4Cl2O2.C5H5N5/c8-5-2-1-4(7(10)11)3-6(5)9;6-4-3-5(9-1-7-3)10-2-8-4/h1-3H,(H,10,11);1-2H,(H3,6,7,8,9,10) |
InChI Key |
AVMGZMDYAKNZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
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